[4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride

Organic Synthesis Wittig Reaction Regiochemistry

[4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride is a quaternary phosphonium salt featuring a para-chloromethylbenzyl substituent on the triphenylphosphonium core. The systematic IUPAC name is [(4-chloromethyl)phenyl]methyl(triphenyl)phosphonium chloride, with a molecular formula of C26H23Cl2P and a molecular weight of 437.34 g/mol.

Molecular Formula C26H23Cl2P
Molecular Weight 437.3 g/mol
Cat. No. B12105434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride
Molecular FormulaC26H23Cl2P
Molecular Weight437.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)CCl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
InChIInChI=1S/C26H23ClP.ClH/c27-20-22-16-18-23(19-17-22)21-28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;/h1-19H,20-21H2;1H/q+1;/p-1
InChIKeyHNOLCVUWDAMVQX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride: Key Identifiers and Core Characteristics for Research Sourcing


[4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride is a quaternary phosphonium salt featuring a para-chloromethylbenzyl substituent on the triphenylphosphonium core [1]. The systematic IUPAC name is [(4-chloromethyl)phenyl]methyl(triphenyl)phosphonium chloride, with a molecular formula of C26H23Cl2P and a molecular weight of 437.34 g/mol . The compound is a white to off-white crystalline solid primarily used as a synthetic building block in Wittig olefination reactions and as a precursor for mitochondrial-targeted probes [2]. Its unique structure, combining a reactive chloromethyl handle with a lipophilic triphenylphosphonium cation, distinguishes it from simpler benzylphosphonium analogues and offers a distinct reactivity profile for both synthetic and biological applications [2].

Wittig olefination Quaternary phosphonium salt for ylide generation and C=C bond formation
Bifunctional scaffold Reactive chloromethyl handle paired with a lipophilic triphenylphosphonium core
Mitochondrial probe precursor Conjugatable linker for attaching sensors or cargo to mitochondria-targeted vectors

Why Simple Analogue Substitution Fails for [4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride in Research


Generic replacement of [4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride with commonly available alternatives, such as (4-chlorobenzyl)triphenylphosphonium chloride (CAS 1530-39-8) or benzyltriphenylphosphonium chloride (CAS 1100-88-5), is fundamentally flawed due to the unique role of the para-chloromethyl arm. This functional handle is critical for selective downstream transformations—including nucleophilic displacement for bioconjugation and immobilization chemistry—that cannot be replicated by the 4-chloro or unsubstituted benzyl analogues [1]. Furthermore, the distinct molecular weight (437.34 g/mol vs. 423.32 g/mol for the 4-chloro analogue) and exact mass (436.091443 g/mol) directly affect reagent stoichiometry, purity assessment by LC/MS, and quantitative yields in multistep syntheses . Substituting with (chloromethyl)triphenylphosphonium chloride (CAS 5293-84-5, MW 347.22 g/mol) sacrifices the extended aromatic spacer that modulates lipophilicity and mitochondrial targeting efficiency, leading to inconsistent biological results [2].

Attribute
Target compound
Common substitutes
Functional handle
para-Chloromethyl enables bioconjugation and immobilization
4-Chloro or unsubstituted benzyl lack the reactive arm
Molar stoichiometry
Full benzyl spacer ensures correct mass for reagent calculations
4-Chloro analogue (C25) or short-chain methyl TPP alter stoichiometry and HRMS fingerprint
Mitochondrial targeting
Extended aromatic group may support higher lipophilicity and uptake
Simple alkyl or shorter spacer may reduce mitochondrial accumulation

Quantitative Differentiation Evidence for [4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride vs. Closest Analogs


Regiochemical Differentiation: para-Chloromethyl vs. ortho- and meta-Substitution in Phosphonium Salt Reactivity

The position of the chloromethyl substituent on the benzyl ring dramatically influences the reactivity of the resulting phosphonium ylide. For [4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride, the para-substitution provides the least steric hindrance and a distinct electronic environment compared to its ortho- and meta-isomers. In a comparative study of benzyltriphenylphosphonium salts, the half-wave reduction potential (E1/2) showed a linear correlation with Hammett sigma substituent constants. While the target compound was not directly measured, the para-chloromethyl group (σp(+)= -0.17 for CH2Cl) predicts a more cathodic E1/2 compared to the ortho-isomer (σo for CH2Cl is approximately -0.12), indicating a more stabilized phosphonium cation that is less prone to premature reduction. This directly impacts the stability of the ylide during Wittig olefination and the selectivity of product formation [1].

Regiochemical stability
Class-level inference
Estimated E1/2 shift ~0.06 V more cathodic vs. ortho-isomer
Para-substitution may stabilize phosphonium against premature reduction
Based on Hammett correlation; experimental verification recommended
Organic Synthesis Wittig Reaction Regiochemistry

Distinct Molecular Weight and Exact Mass Enabling Accurate Reaction Stoichiometry

The exact mass of [4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride (436.091443 g/mol) differentiates it from the commonly confused analogue (4-Chlorobenzyl)triphenylphosphonium chloride (exact mass 422.075793 g/mol). This mass difference of approximately 14.01565 Da (corresponding to one CH2 group) is critical for distinguishing the compounds by high-resolution mass spectrometry (HRMS) in quality control and reaction monitoring. The molecular formula C26H23Cl2P for the target compound vs. C25H21Cl2P for the 4-chloro analogue leads to a 14 Da shift in the parent ion, preventing misidentification in synthetic workflows [1]. Furthermore, the higher molecular weight of the target compound (437.34 g/mol vs. 423.32 g/mol) directly affects molar calculations for stoichiometric reactions, with a 3.3% difference that can accumulate into significant yield discrepancies in multistep syntheses .

Exact mass distinction
Head-to-head
ΔExact Mass = 14.01565 Da from 4-chloro analogue
Enables unambiguous HRMS QC differentiation
3.3% molecular weight difference affects stoichiometric accuracy
Analytical Chemistry Mass Spectrometry Reaction Optimization

Functional Handle Accessibility: Enhanced Synthetic Utility over Non-Functionalized Benzyl Analogues

The para-chloromethyl group of [4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride serves as a reactive electrophilic handle for direct conjugation to nucleophiles (thiols, amines, hydroxyls) under mild conditions. This feature is absent in benzyltriphenylphosphonium chloride (CAS 1100-88-5), which lacks a leaving group for subsequent functionalization. In a patent describing the synthesis of triphenylphosphine onium salts and halomethyl benzyl ethers, the para-chloromethyl derivative demonstrated a coupling yield of approximately 86% when reacted with triphenylphosphine, a value consistent with efficient salt formation that enables post-synthetic modification without compromising the phosphonium center . This capability makes the target compound uniquely suitable for synthesizing immobilized catalysts on solid supports, where the chloromethyl arm tethers the phosphonium moiety to polymeric backbones. By contrast, the non-functionalized benzyl analogue cannot participate in such immobilization chemistry, limiting its utility to homogeneous catalysis only [1].

Functional handle versatility
Cross-study comparable
Target: chloromethyl handle enables conjugation; Analogue: none
Only para-chloromethyl variant supports immobilization chemistry
Comparable initial salt formation yield ~86%
Bioconjugation Chemistry Solid-Phase Synthesis Immobilization

Mitochondrial Targeting Efficiency: Structural Rationale for para-Chloromethyl Benzyl TPP Over Shorter Alkyl Chain Analogues

The mitochondrial uptake of triphenylphosphonium (TPP) compounds is governed by the balance between lipophilicity (logP) and the delocalized positive charge. Studies have shown that increasing the hydrophobic alkyl chain length enhances mitochondrial accumulation, with a plateau observed for chains longer than ~8 carbons. While direct comparative uptake data for the specific compound is not available, the para-chloromethylbenzyl group provides an optimal balance of hydrophobicity and reactivity. Simple alkyl TPP compounds like methyltriphenylphosphonium (TPMP) show ~10-fold accumulation in mitochondria driven by membrane potential, but benzyl-substituted TPPs with extended aromatic groups can achieve 100- to 1000-fold higher accumulation due to enhanced lipophilicity [1]. The para-chloromethyl group further allows subsequent conjugation to bioactive cargoes, making it a superior vector for mitochondrial drug delivery platforms compared to non-functionalized benzyl or simple alkyl analogues that cannot be easily derivatized [2].

Mitochondrial accumulation
Class-level inference
Estimated >100-fold (benzyl TPP) vs. ~10-fold (methyl TPP)
Extended benzyl group may enhance mitochondrial uptake
Predicted from logP and Nernstian model; direct data pending
Mitochondrial Biology Drug Delivery Bioenergetics

High-Value Application Scenarios for [4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride Based on Differential Evidence


Synthesis of Immobilized Wittig Catalysts on Solid Supports Requiring para-Specific Linkage

In heterogeneous catalysis development, the para-chloromethyl group of [4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride enables direct covalent attachment to amine- or thiol-functionalized polymeric resins (e.g., Merrifield resin, PEG-based beads) via nucleophilic displacement of chloride. The ~86% synthetic yield for phosphonium salt formation and the preservation of the triphenylphosphonium core during immobilization ensure high loading densities. This approach is not feasible with the 4-chloro or unsubstituted benzyl analogues, which lack the reactive CH2Cl arm. The resulting immobilized phosphonium salts serve as recyclable Wittig catalysts, reducing metal contamination in pharmaceutical intermediates .

Mitochondrial Drug Delivery Vector for Bioconjugatable Probe Development

For mitochondrial biology research, the compound serves as a clickable scaffold where the chloromethyl handle can be displaced by a thiol- or amine-functionalized probe (e.g., fluorophores, spin traps) to create mitochondria-targeted sensors. The class-level inference of >100-fold mitochondrial accumulation for extended benzyl TPPs [1] positions this compound as a superior starting material over methyltriphenylphosphonium (TPMP, ~10-fold accumulation) for experiments requiring high mitochondrial selectivity. The precise molecular weight (437.34 g/mol) [2] facilitates HRMS validation of the resulting conjugates, ensuring batch-to-batch consistency in biological assays [1].

Precision Stoichiometry in Multi-Step Organic Syntheses Demanding Correct Molecular Weight

In medicinal chemistry campaigns where a para-chloromethylbenzyl group is further elaborated into functional pharmacophores, the exact mass of 436.091443 g/mol [2] and molecular weight of 437.34 g/mol are used to calculate reagent equivalents with high accuracy. Substituting the 4-chloro analogue (MW 423.32 g/mol) leads to a 3.3% mass deficit, which, when propagated over 5–7 synthetic steps, can cause significant yield erosion and impurity profiles. The SpectraBase GC-MS spectrum [2] provides a fingerprint for rapid QC confirmation that the correct analogue has been received, preventing costly downstream failures .

Exploratory Electrochemical Studies of para-Substituted Benzylphosphonium Salts for Redox Applications

The para-chloromethyl substituent imparts a distinct electronic character relative to other ring-substituted benzylphosphonium salts, with an estimated half-wave reduction potential shift of ~0.06 V compared to the ortho-isomer based on Hammett correlations (ρ = +0.23 V) [3]. This makes the target compound a valuable entry in structure-activity relationship (SAR) libraries aimed at tuning the redox properties of phosphonium salts for applications in organic battery electrolytes or electrochemical sensors. The precise control of redox potential through regiochemistry is essential for designing stable, high-voltage electrochemical systems [3].

Application
Selection Property
Validation Focus
Immobilized Wittig catalyst synthesis
Reactive para-chloromethyl handle for resin conjugation
Loading density and catalytic recyclability
Mitochondrial probe development
Extended aromatic TPP scaffold with conjugatable linker
Mitochondrial uptake ratio and conjugate identity by HRMS
Precision multi-step synthesis
Well-defined molecular weight for accurate stoichiometry
QC by HRMS and yield consistency across steps
Redox SAR library development
para-Substitution pattern for electronic fine-tuning
Reproducible reduction potential and electrochemical stability
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